molecular formula C11H18N4O B12637843 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one

6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one

Cat. No.: B12637843
M. Wt: 222.29 g/mol
InChI Key: IKRDBHQGMJESME-UHFFFAOYSA-N
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Description

6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a piperidin-4-ylmethylamino group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperidin-4-ylmethylamino Group: This step involves the nucleophilic substitution of the pyrimidine core with piperidin-4-ylmethylamine under controlled conditions to ensure selective substitution.

    Methylation: The final step involves the methylation of the pyrimidine ring, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidin-4-ylmethylamine in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-((Piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one: Lacks the methyl group at the 6-position.

    6-Methyl-2-((piperidin-4-ylmethyl)amino)pyridine: Contains a pyridine ring instead of a pyrimidine ring.

    6-Methyl-2-((piperidin-4-ylmethyl)amino)quinazolin-4(3H)-one: Features a quinazoline ring instead of a pyrimidine ring.

Uniqueness

6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the piperidin-4-ylmethylamino group enhances its potential as a pharmacologically active compound.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

4-methyl-2-(piperidin-4-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H18N4O/c1-8-6-10(16)15-11(14-8)13-7-9-2-4-12-5-3-9/h6,9,12H,2-5,7H2,1H3,(H2,13,14,15,16)

InChI Key

IKRDBHQGMJESME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NCC2CCNCC2

Origin of Product

United States

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